5,6-Dichloro-2,3-dicyanopyrazine 5,6-Dichloro-2,3-dicyanopyrazine
Brand Name: Vulcanchem
CAS No.: 56413-95-7
VCID: VC3962994
InChI: InChI=1S/C6Cl2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5
SMILES: C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N
Molecular Formula: C6Cl2N4
Molecular Weight: 198.99 g/mol

5,6-Dichloro-2,3-dicyanopyrazine

CAS No.: 56413-95-7

Cat. No.: VC3962994

Molecular Formula: C6Cl2N4

Molecular Weight: 198.99 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dichloro-2,3-dicyanopyrazine - 56413-95-7

Specification

CAS No. 56413-95-7
Molecular Formula C6Cl2N4
Molecular Weight 198.99 g/mol
IUPAC Name 5,6-dichloropyrazine-2,3-dicarbonitrile
Standard InChI InChI=1S/C6Cl2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5
Standard InChI Key QUFXYBKGILUJHS-UHFFFAOYSA-N
SMILES C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N
Canonical SMILES C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Bonding

The molecule features a planar pyrazine ring system with chlorine and cyano substituents arranged in a para configuration relative to the nitrogen atoms. X-ray crystallography confirms that the pyrazine ring maintains near-planarity, with torsion angles below 1.5° in unmodified derivatives . The electron-withdrawing cyano groups (CN\text{C}\equiv\text{N}) and chlorine atoms create a pronounced electron-deficient aromatic system, quantified by a Bird aromaticity index (I6I_6) of 81.8–84.4, indicating significant bond-length alternation and intramolecular charge transfer (ICT) characteristics .

Structural Analogs and Comparative Analysis

The compound belongs to a family of dicyanopyrazine derivatives with modulated electronic properties. Key structural analogs include:

CompoundSubstituentsKey Differentiator
2,3-DichloropyrazineCl at 2,3; no cyano groupsLower toxicity profile
5-Cyano-2-chloropyrazineCl at 2; CN at 5Reduced reactivity in C–H activation
5-Bromo-2,3-dicyanopyrazineBr at 5; CN at 2,3Higher molecular polarizability

These analogs demonstrate how halogen and cyano group positioning influences reactivity and application potential.

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via chlorination and cyanation of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile using thionyl chloride (SOCl2\text{SOCl}_2) under catalytic conditions. The reaction proceeds through a two-step mechanism:

  • Oxidative Chlorination:
    C6H2N4O2+2SOCl2C6Cl2N4+2SO2+2HCl\text{C}_6\text{H}_2\text{N}_4\text{O}_2 + 2\text{SOCl}_2 \rightarrow \text{C}_6\text{Cl}_2\text{N}_4 + 2\text{SO}_2 + 2\text{HCl}
    This step achieves >70% yield when conducted at 62–70°C with dimethylformamide (DMF) as a catalyst .

  • Purification: Recrystallization from chloroform yields 98% purity material, as verified by GC and nitrogen analysis .

Scalability and Industrial Production

Batch processes using 0.5–1.0 mol scales have been optimized to minimize byproducts like 2,3-dichloro-5-cyanopyrazine. Industrial suppliers including TCI America and Vulcanchem offer the compound at $301–$601 per 10–25 g, with bulk pricing available upon request .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point178–184°CDSC
Decomposition Onset222°CTGA
Solubility in Methanol48 mg/mL (25°C)Gravimetric
Density1.72 g/cm³X-ray diffraction

The compound’s thermal stability exceeds that of RDX (ΔTdec = 210°C), making it suitable for high-temperature applications .

Spectroscopic Characterization

  • NMR: 13C^{13}\text{C} NMR (CDCl₃) peaks at δ 115.2 (CN), 140.8 (C–Cl), and 152.4 ppm (pyrazine C–N) .

  • IR: Strong absorptions at 2240 cm⁻¹ (CN\text{C}\equiv\text{N}) and 680 cm⁻¹ (C–Cl) .

  • MS: Molecular ion peak at m/z 198.99 (M⁺) with fragmentation patterns confirming Cl and CN loss .

Functional Applications

Energetic Materials Development

Replacement of chlorine with fluorodinitroethoxy groups yields 5,6-di(2-fluoro-2,2-dinitroethoxy)-2,3-dicyanopyrazine, an insensitive high explosive with:

  • Detonation velocity: 8,250 m/s (vs. TNT’s 6,940 m/s)

  • Impact sensitivity: >60 J (vs. RDX’s 7.4 J)

  • Friction sensitivity: 160 N (vs. RDX’s 120 N) .

This derivative’s performance metrics suggest utility in melt-cast explosives and propellant formulations.

Organic Electronics and Photoredox Catalysis

The electron-deficient pyrazine core enables applications in:

  • Push-pull chromophores: ICT efficiency of 89% in thiophene-conjugated derivatives, enabling use in organic photovoltaics .

  • Photocatalysts: Redox potentials of E1/2ox=+1.43VE_{1/2}^{ox} = +1.43 \, \text{V} and E1/2red=0.87VE_{1/2}^{red} = -0.87 \, \text{V} vs SCE, facilitating cross-coupling reactions under visible light .

Liquid Crystalline Materials

Alkoxy-functionalized derivatives (e.g., monododecyloxydicyano PQ3) form smectic A (SmA) phases with:

  • Layer spacing: 30.8 Å (XRD)

  • Clearing temperature: 182°C .
    These liquid crystals enable advanced display technologies with low switching voltages.

Hazard ParameterRatingMitigation Strategy
Acute Oral ToxicityLD₅₀ = 320 mg/kg (rat)Use NIOSH-approved respirators
Skin IrritationCategory 2Nitrile gloves (≥8 mil thickness)
Ocular DamageCategory 2AGoggles with side shields

Storage requires desiccated environments below 15°C to prevent hydrolysis. Spills should be neutralized with 10% sodium bicarbonate prior to disposal .

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